Dehydrobufotenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)6-5-8-7-13-9-3-4-10(15)12(14)11(8)9/h3-4,7,13H,5-6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDSPVDZKCARG-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CNC3=C2C1=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169256 | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17232-69-8 | |
| Record name | Dehydrobufotenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17232-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017232698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo(4,3,2-de)quinolinium, 1,3,4,5-tetrahydro-6-hydroxy-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Sourcing of Dehydrobufotenine
Isolation of Dehydrobufotenine from Amphibian Secretions
The primary sources of this compound are the skin and glandular secretions of various toad species, where it often exists as a principal indolealkylamine. nih.govmdpi.com These secretions serve as a chemical defense mechanism for the toads against predators and microorganisms. nih.govnih.gov
This compound has been identified as a significant constituent of the parotoid gland secretions of Bufo marinus (now classified as Rhinella marina). nih.govtandfonline.com The parotoid glands are large glandular structures located behind the eyes of the toad, and their secretions are a complex mixture of bioactive compounds. allenpress.com Research has shown that this compound is a novel type of tricyclic serotonin (B10506) metabolite found in these secretions. tandfonline.com It is considered one of the most common indolealkylamines present in the venom of this species. allenpress.com
The skin and glandular extracts of the toad Bufo arenarum are another confirmed source of this compound. nih.govmdpi.com It has been isolated from the skin secretions of this species and is recognized as one of the key alkaloids present. nih.govresearchgate.net Chromatographic studies of the parotoid gland secretions from Bufo arenarum have also contributed to the identification of its chemical constituents, including this compound. tandfonline.com
This compound is a known component of the secretions from Bufo bufo gargarizans. nih.govmdpi.com This toad species is utilized in traditional Chinese medicine, where its dried venom secretions, known as 'Chan'su', are used. mdpi.com Comprehensive analyses of the chemical profiles of gland secretions from various Bufo species have confirmed the presence of this compound in Bufo bufo gargarizans. mdpi.comresearchgate.net
The venom of Rhinella marina, also known as the cane toad, is a well-documented source of this compound. nih.govscielo.br Studies have involved the extraction and fractionation of the dried and powdered venom to isolate and identify its components, including this compound. scielo.br This alkaloid is one of several bioactive compounds found in the venom, alongside various bufadienolides. scielo.brresearchgate.net
Beyond the aforementioned species, this compound has been identified in a broader range of toads belonging to the Bufonidae family. nih.gov These secretions contain a complex mixture of biomolecules, including various alkaloids like this compound. nih.gov Research on the chemical composition of parotoid gland secretions has revealed its presence in other species such as Rhinella jimi, Rhinella schneideri, and Rhinella granulosa. scielo.br Furthermore, studies have identified this compound in the venom of the Amazonian toad, Rhinella margaritifera. researchgate.net The presence and concentration of these alkaloids can vary depending on the species and geographical location. scielo.br
Occurrence of this compound in Plant Species
While predominantly found in amphibians, the occurrence of this compound has also been reported in the plant kingdom. Specifically, it has been isolated from the rhizomes of Arundo donax L., commonly known as giant reed. researchgate.net This marked the first reported instance of this compound being found in a plant species. researchgate.net Alkaloids are known to be produced by many plants as secondary metabolites, often for defense purposes. admin.chmdpi.com The discovery of this compound in Arundo donax highlights the diverse natural sources of this compound.
First Reported Occurrence in Arundo donax L. Rhizomes
The initial identification and isolation of this compound from a plant source were documented in a 1969 phytochemical and pharmacological evaluation of Arundo donax L. (Giant Reed), a tall perennial grass. doctorlib.orgplantarchives.org The research, conducted by Ghosal and colleagues, focused on the chemical constituents of the plant's rhizomes, which are the fleshy, underground stems. prota4u.orgerowid.orgsemanticscholar.org
The investigation involved extracting dried and milled rhizomes (700 g) with alcohol at room temperature. erowid.org This process led to the isolation of five distinct indole-3-alkylamine bases. erowid.orgscielo.br Alongside this compound, the researchers identified N,N-dimethyltryptamine (DMT), 5-methoxy-N-methyltryptamine, Bufotenine (B1668041), and Bufotenidine. erowid.orgscielo.br
The study was significant for being the first to report the presence of this compound in Arundo donax. doctorlib.orgerowid.org The findings from this seminal research are detailed in the table below, showing the specific yield of each alkaloid recovered from the initial 700g sample of dried rhizomes. reddit.comdmt-nexus.me
Table 1: Alkaloids Isolated from Arundo donax L. Rhizomes (Ghosal et al., 1969)
| Compound | Yield from 700g Rhizomes |
|---|---|
| This compound | 440 mg |
| Bufotenine | 180 mg |
| N,N-dimethyltryptamine (DMT) | 40 mg |
| 5-methoxy-N-methyltryptamine | 16 mg |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-dimethyltryptamine |
| 5-methoxy-N-methyltryptamine |
| Bufotenine |
| Bufotenidine |
Biosynthetic Pathways and Precursors of Dehydrobufotenine
Enzymatic Transformations in Biological Systems
The biosynthesis of dehydrobufotenine is not catalyzed by a single enzyme but is the result of a metabolic pathway involving a series of enzymatic transformations. This pathway begins with the synthesis of serotonin (B10506) from tryptophan, a process common in many organisms for producing neurotransmitters and other bioactive compounds. wikipedia.orgnih.gov The subsequent steps, which are more specific to the organisms that produce this compound, involve methylation and cyclization.
The key enzymatic steps leading to the formation of this compound are believed to involve:
Hydroxylation and Decarboxylation: The pathway initiates with the conversion of tryptophan to serotonin (5-hydroxytryptamine). This involves tryptophan hydroxylase, which adds a hydroxyl group to the indole (B1671886) ring, followed by an aromatic L-amino acid decarboxylase that removes the carboxyl group.
N-methylation: Serotonin undergoes successive N-methylation steps, catalyzed by methyltransferase enzymes, to produce N-methylserotonin and subsequently bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). annualreviews.org
Dehydrogenation/Cyclization: The conversion of bufotenine to this compound involves an intramolecular cyclization. This critical transformation from a linear indolealkylamine to a tricyclic structure is an oxidative process, though the specific dehydrogenase or oxidase enzyme responsible for this reaction in toads has not been fully characterized in the available literature.
Conjugation: In some species, this compound can be further metabolized. For instance, the compound bufothionine (B1231019) is the O-sulfate conjugate of this compound, indicating the action of a sulfotransferase enzyme that transfers a sulfate (B86663) group to the hydroxyl group of this compound. annualreviews.org
Table 1: Key Enzymes in the Biosynthetic Pathway Leading to this compound
| Enzyme Class | Specific Enzyme (Putative) | Role in Pathway | Precursor | Product |
|---|---|---|---|---|
| Hydroxylase | Tryptophan Hydroxylase | Adds a hydroxyl group to the indole ring of tryptophan | Tryptophan | 5-Hydroxytryptophan |
| Decarboxylase | Aromatic L-amino acid decarboxylase | Removes the carboxyl group | 5-Hydroxytryptophan | Serotonin |
| Methyltransferase | Indolethylamine N-methyltransferase | Adds two methyl groups to the amino group | Serotonin | Bufotenine |
| Dehydrogenase/Oxidase | Not fully characterized | Catalyzes the intramolecular cyclization to form the third ring | Bufotenine | This compound |
Precursor Identification and Pathway Elucidation
The elucidation of the this compound biosynthetic pathway relies on the identification of its precursors in biological samples. Tryptophan is established as the primary precursor for a wide range of indole alkaloids, including this compound. wikipedia.orgfrontiersin.org As an essential amino acid, it is the starting point for the synthesis of serotonin, a key neurotransmitter and a crucial intermediate in this pathway. nih.govnih.gov
The direct precursor to this compound is bufotenine (5-OH-DMT). wikipedia.orgbiorxiv.org this compound is considered a metabolite of serotonin, specifically a tricyclic derivative. acs.org The structural relationship between these compounds provides a clear line of synthesis. The presence of both bufotenine and this compound in the same biological source, such as toad venom, further supports this precursor-product relationship. wikipedia.orgscielo.br The conversion involves the formation of a new ring, transforming the side chain of bufotenine into a part of the final tricyclic structure.
Table 2: Identified Precursors of this compound
| Precursor Compound | Chemical Formula | Role in Pathway |
|---|---|---|
| Tryptophan | C₁₁H₁₂N₂O₂ | Primary amino acid precursor for the entire indoleamine family. wikipedia.org |
| Serotonin (5-hydroxytryptamine) | C₁₀H₁₂N₂O | Key intermediate formed from tryptophan; undergoes methylation. wikipedia.org |
Comparative Biosynthesis Across Species
This compound is predominantly found in the venom and skin secretions of various toad species within the Bufonidae family. wikipedia.org Comparative analyses of the chemical constituents of different toad species reveal variations in the presence and concentration of this compound and its precursors.
Rhinella marina (formerly Bufo marinus): The venom of this Amazonian toad is a known source of this compound, where it is found alongside other alkaloids like bufotenine and bufadienolides. researchgate.netscielo.brnih.gov
Incilius alvarius (Colorado River Toad): The secretions of this toad contain a variety of indolealkylamines, including bufotenine and this compound. biorxiv.org
Bufo bufo gargarizans and Bufo melanostictus: Comparative studies have characterized this compound as a quinolin-type indolealkylamine present in the skin and venom of these species, which are used in traditional Chinese medicine. nih.govmdpi.com
Arundo donax L. (Giant Reed): In a significant finding, this compound, along with its precursor bufotenine, was isolated from the rhizomes of this plant species. researchgate.net This was the first report of this compound occurring in the plant kingdom, suggesting that the enzymatic machinery for its synthesis is not exclusive to amphibians. researchgate.net
Anadenanthera peregrina: While the beans of this tree are rich in bufotenine, the presence of this compound is not typically reported as a major constituent. chemeurope.comwikipedia.org The primary alkaloid profile points to the synthesis and accumulation of the precursor rather than its cyclized derivative.
The variation in the presence of this compound across these species suggests differences in their metabolic pathways. Species that contain bufotenine but lack this compound may not possess the specific dehydrogenase or oxidase enzyme required for the final cyclization step.
Table 3: Occurrence of this compound and Key Precursors in Various Species
| Species | Common Name | Family | Compound(s) Present | Reference(s) |
|---|---|---|---|---|
| Rhinella marina | Cane Toad | Bufonidae | This compound, Bufotenine | researchgate.netscielo.brnih.gov |
| Incilius alvarius | Colorado River Toad | Bufonidae | This compound, Bufotenine, Serotonin | biorxiv.org |
| Bufo bufo gargarizans | Asiatic Toad | Bufonidae | This compound | nih.govmdpi.com |
| Arundo donax | Giant Reed | Poaceae | This compound, Bufotenine | researchgate.net |
Chemical Synthesis and Derivatization of Dehydrobufotenine
Total Synthesis Routes for Dehydrobufotenine
The total synthesis of this compound, a natural alkaloid containing a 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline ring system, has been accomplished through several distinct strategies. mdpi.com These routes often involve the construction of the indole (B1671886) core followed by the formation of the fused pyrrolidine (B122466) ring.
Early synthetic efforts and subsequent refinements have established several multi-step pathways to this compound. These strategies typically involve a sequence of classical organic reactions to build the complex tricyclic framework.
A different approach utilizes 4-halo-5-oxyindoles, which are themselves derived from coumarins. researchgate.net In this strategy, a 4-iodoserotonin derivative is synthesized and subsequently converted into this compound. researchgate.net
A summary of these multi-step total synthesis strategies is presented below.
| Starting Material | Key Steps | Number of Steps | Overall Yield |
| 5-Methoxyindole (B15748) | Oxalylation, methyl esterification, nitration, cyclization, aromatization | 8 | 8% |
| 5-Benzyloxygramine | Nitration, esterification, cyclization, deprotection | 8 | 10% |
| 4-Iodo-5-oxyindole (from coumarin) | Conversion of 4-iodoserotonin derivative | Not specified | Not specified |
Modern synthetic chemistry has increasingly employed transition-metal catalysis to achieve more efficient and selective bond formations. Palladium-catalyzed reactions have proven particularly valuable in the synthesis of complex heterocyclic systems like this compound. mdpi.comencyclopedia.pub
One of the key applications of palladium catalysis in this context is the intramolecular ring closure to form the tricyclic core. A six-step total synthesis of this compound has been developed where the crucial step is a palladium-catalyzed ring closure of a functionalized tryptamine (B22526) derivative. researchgate.netresearchgate.net This approach highlights the efficiency of palladium catalysts in forming the intricate fused ring system.
Furthermore, the intramolecular Larock indole synthesis, which utilizes a palladium catalyst system such as Pd₂(dba)₃/DtPBF, represents another advanced method for assembling the 3,4-fused tricyclic indole skeleton characteristic of this compound. mdpi.com
A summary of palladium-catalyzed approaches is provided in the table below.
| Catalytic Reaction | Key Transformation | Catalyst System (example) |
| Intramolecular Heck Reaction | Ring closure of a tryptamine derivative | Not specified |
| Buchwald-Hartwig Amination | Intramolecular C-N bond formation | Not specified |
| Larock Indole Annulation | Intramolecular indole formation | Pd₂(dba)₃/DtPBF |
| Synthetic Approach | Starting Material/Intermediate | Overall Yield | Noteworthy Features |
| Multi-step synthesis | 5-Methoxyindole | 8% | Uses inexpensive starting material, mild conditions. acs.org |
| Multi-step synthesis | 5-Benzyloxygramine | 10% | An alternative classical route. acs.org |
| Palladium-catalyzed Buchwald-Hartwig Amination | Precursor 53 | 40.5% (for the 3-step sequence) | High-yielding final steps. nih.gov |
Design and Synthesis of this compound Analogs and Derivatives
The core structure of this compound serves as a valuable template for the design and synthesis of novel derivatives. By systematically modifying different parts of the molecule, researchers aim to develop new compounds with tailored biological activities.
The structural modification of this compound has been approached with several strategies to explore the structure-activity relationships (SAR). acs.org These strategies involve altering various features of the parent molecule, including:
N- and O-substituents: Introducing different groups on the nitrogen and oxygen atoms of the molecule to probe the effects of electronics and sterics in these regions. acs.org
Indole Ring Aromaticity: Modifying the electronic properties of the indole ring system. acs.org
One research effort, for example, designed and synthesized a library of forty-five distinct this compound analogs to systematically investigate these structural parameters. researchgate.netsemanticscholar.org Another approach has been the incorporation of pharmacophores, such as the acylhydrazone group, into the this compound scaffold, a technique known as pharmacophore splicing. acs.org
A primary goal for synthesizing this compound derivatives has been the discovery of new agents with potential therapeutic or agricultural applications. nih.gov A significant body of work has focused on evaluating these novel compounds for their antiviral and fungicidal properties, particularly against plant pathogens. acs.orgacs.orgresearchgate.netsemanticscholar.orgdntb.gov.ua
Research has shown that many synthesized this compound derivatives exhibit good activity against the Tobacco Mosaic Virus (TMV). acs.org In a study evaluating a series of these compounds, the antiviral activities of twenty-one derivatives were found to be comparable to or better than the commercial antiviral agent ribavirin (B1680618). nih.govacs.org
Notably, two specific analogs, designated as compounds 12 and 17 , displayed antiviral activities significantly greater than that of ningnanmycin, a potent anti-plant virus agent. nih.gov These compounds were also found to have approximately 50% higher antiviral activity against TMV than the parent this compound. semanticscholar.org Further investigation into the mechanism of compound 12 suggested that it inhibits virus assembly. nih.gov Molecular docking studies have indicated the formation of hydrogen bonds between compounds 12 and 17 and the TMV coat protein. nih.govacs.org
These derivatives have also been assessed for their fungicidal activity against a range of plant pathogenic fungi, with some compounds showing broad-spectrum activity, especially against Sclerotinia sclerotiorum. nih.govacs.org
The table below highlights some of the synthesized derivatives and their reported biological activities.
| Derivative | Modification Strategy | Target Biological Activity | Key Finding |
| Compound 12 | Analog design | Antiviral (anti-TMV) | Activity was superior to ningnanmycin; inhibits virus assembly. nih.govsemanticscholar.org |
| Compound 17 | Analog design | Antiviral (anti-TMV) | Activity was superior to ningnanmycin. nih.govsemanticscholar.org |
| Acylhydrazone Derivatives | Pharmacophore splicing | Antiviral, Antifungal | A series of derivatives (16a-16x ) were synthesized for evaluation. acs.org |
| Various Analogs | N, O substitution, etc. | Antifungal | Displayed broad-spectrum fungicidal activities. nih.govacs.org |
Pharmacological Investigations of Dehydrobufotenine
Mechanisms of Action
The biological activities of Dehydrobufotenine are attributed to its ability to interact with and modulate the function of specific cellular components and signaling cascades.
Cellular and Molecular Targets
Research has identified several cellular and molecular targets of this compound, ranging from enzymes involved in DNA replication to proteins of pathogenic organisms.
DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for therapeutic agents. nih.gov Topoisomerase II inhibitors can be classified as "poisons," which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without stabilizing this complex. nih.govnih.gov While various natural compounds have been identified as inhibitors of DNA topoisomerase II, a thorough review of the scientific literature did not yield direct evidence of this compound acting as an inhibitor of this enzyme.
The ErbB family of receptor tyrosine kinases plays a critical role in regulating cell proliferation, differentiation, and survival through a complex network of signaling pathways. nih.govcusabio.com The signaling cascade is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the PI3K/Akt and MAPK pathways. nih.govcusabio.com Despite the known involvement of the ErbB signaling pathway in various physiological and pathological processes, extensive searches of scientific databases did not reveal any studies specifically investigating the modulation of this pathway by this compound.
The Tobacco mosaic virus (TMV) is a well-studied plant virus, and its coat protein (CP) is essential for viral assembly and infection. nih.gov A study investigating the antiviral activities of this compound derivatives found that these compounds exhibit significant anti-plant virus properties. researchgate.net Molecular docking studies revealed that these derivatives can interact with the TMV CP through the formation of hydrogen bonds. researchgate.net This interaction is believed to interfere with the normal function of the coat protein, potentially by causing fusion and aggregation of the 20S CP disk, which is a key component in the virus assembly process. researchgate.net The antiviral activity of some this compound derivatives was found to be comparable to or even better than that of existing antiviral agents like ribavirin (B1680618) and ningnanmycin. researchgate.net
| Compound Class | Viral Target | Interaction Type | Potential Effect |
|---|---|---|---|
| This compound Derivatives | Tobacco mosaic virus Coat Protein (TMV CP) | Hydrogen Bonding | Fusion and aggregation of 20S CP disk |
This compound has demonstrated notable antiplasmodial activity, with research pointing to its interaction with specific proteins in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net One of the identified targets is the P. falciparum hexose (B10828440) transporter (PfHT), a protein crucial for the parasite's glucose uptake. researchgate.net Molecular modeling has shown that this compound, which contains a quinoline (B57606) ring similar to quinine, can form an electrostatic bond with the PRO149 residue of the PfHT protein. researchgate.net Although some unfavorable interactions are also predicted, they are thought to be offset by other favorable interactions. researchgate.net This interaction with PfHT is believed to contribute to the observed inhibitory activity of this compound against the development of P. falciparum trophozoites. researchgate.net
| Compound | Parasite Target | Specific Residue Interaction | Interaction Type |
|---|---|---|---|
| This compound | Plasmodium falciparum Hexose Transporter (PfHT) | PRO149 | Electrostatic Bonding |
Signal Transduction Pathway Modulation
Signal transduction pathways are complex networks that transmit signals from the cell's exterior to its interior, dictating cellular responses. While the modulation of these pathways is a common mechanism of action for many bioactive compounds, there is a lack of specific research detailing the effects of this compound on these pathways. Studies on related compounds, such as bufalin, have shown regulation of various signaling cascades, including the JAK/STAT and mTOR pathways. mdpi.com However, a direct investigation into which specific signal transduction pathways are modulated by this compound has not been reported in the reviewed scientific literature.
Biological Activity Spectrum
This compound has been the subject of various studies to determine its range of biological effects. Research has primarily concentrated on its potential as an antitumor and antiviral agent. The following subsections will provide a detailed overview of the findings in these areas.
Antitumor and Cytotoxic Activities
The potential of this compound as an anticancer agent has been explored through its cytotoxic effects on various cancer cell lines and its impact on the mechanisms of cancer cell proliferation.
Anti-Hepatocellular Carcinoma Effects
The effects of this compound on hepatocellular carcinoma (HCC) are an area of active investigation. While direct studies focusing solely on this compound are limited, research on related compounds from toad venom has shown promise. For instance, other alkaloids and bufadienolides present in toad venom have been found to inhibit the proliferation of liver cancer cells. These findings provide a rationale for investigating the specific efficacy of this compound against HCC, to determine its potential as a targeted therapeutic agent for this type of cancer.
Effects on Cell Cycle Arrest and Apoptosis (Indirectly via toad toxins)
Toad venom contains a complex mixture of bioactive compounds, including bufadienolides and alkaloids like this compound. nih.govsemanticscholar.org In vitro and in vivo studies on various cancer cell lines have shown that these toxins can induce cell cycle arrest and apoptosis, which are key mechanisms for controlling cancer cell proliferation. nih.govsemanticscholar.org
Research has demonstrated that components of toad venom can halt the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying. nih.gov Furthermore, these compounds have been shown to trigger apoptosis, or programmed cell death, leading to the elimination of cancerous cells. nih.govsemanticscholar.org While these effects are attributed to the synergistic action of multiple compounds within the venom, they suggest that this compound may play a role in these anticancer activities. nih.govsemanticscholar.org
Antiviral Activities
Beyond its potential in cancer therapy, this compound has also been investigated for its ability to combat viral infections, particularly those affecting plants.
Against Plant Viruses (e.g., Tobacco Mosaic Virus)
Significant research has been conducted on the antiviral properties of this compound and its derivatives against plant viruses, most notably the Tobacco Mosaic Virus (TMV). researchgate.net A study focused on the synthesis and evaluation of a series of this compound derivatives revealed their potent anti-plant virus activities. researchgate.net
The investigation found that several of these synthesized compounds exhibited antiviral activities that were comparable to or even better than commercially available antiviral agents like ribavirin and ningnanmycin. researchgate.net The mechanism of this antiviral action was explored, revealing that certain derivatives could induce the fusion and aggregation of the 20S coat protein (CP) disk of the virus. researchgate.net Molecular docking studies further supported these findings, indicating the formation of hydrogen bonds between the this compound derivatives and the TMV CP. researchgate.net This interaction is believed to be a key factor in their ability to inhibit the virus. researchgate.net
Below is a data table summarizing the curative activities of selected this compound derivatives against TMV at a concentration of 500 µg/mL, as reported in the study.
| Compound | Curative Activity against TMV (%) |
| This compound Derivative 12 | Data not specified in provided text |
| This compound Derivative 17 | Data not specified in provided text |
| Ribavirin (Control) | Data not specified in provided text |
| Ningnanmycin (Control) | Data not specified in provided text |
Inhibition of Virus Assembly
Research into the antiviral mechanisms of this compound derivatives has shown that they can interfere with the physical construction of new virus particles. acs.orgnih.gov Studies focusing on the tobacco mosaic virus (TMV) have demonstrated that certain this compound derivatives can induce fusion and aggregation of the 20S coat protein (CP) disk. acs.orgnih.gov This action disrupts the normal assembly process of the virion, representing a key mechanism of its anti-plant virus activity. acs.org Molecular docking studies further support this by showing hydrogen bond interactions between the this compound derivatives and the tobacco mosaic virus coat protein. acs.orgnih.gov
Fungicidal Activities
This compound and its synthetic derivatives have demonstrated significant fungicidal properties against a range of plant pathogenic fungi. acs.orgnih.gov
This compound derivatives have shown notable efficacy against Sclerotinia sclerotiorum, a necrotrophic fungus responsible for white mold and other stem rot diseases in a wide variety of crops. acs.orgnih.govnih.gov This pathogen is a significant threat to agriculture, causing substantial economic losses in crops like soybeans, beans, and canola. nih.govnih.gov The fungicidal action of this compound derivatives presents a potential avenue for developing new agents to control this destructive plant pathogen. acs.orgnih.gov
The fungicidal activity of this compound derivatives is not limited to a single species. Studies have revealed that these compounds possess broad-spectrum fungicidal activities, demonstrating effectiveness against 14 different types of plant pathogenic fungi. acs.orgnih.gov This wide range of activity underscores the potential of the this compound scaffold in the development of versatile antifungal agents for agricultural applications. acs.org
Fungicidal Activity of this compound Derivatives
| Target Fungi | Activity Level | Reference |
|---|---|---|
| Sclerotinia sclerotiorum | High | acs.org, nih.gov |
| 13 Other Plant Pathogenic Fungi | Broad-Spectrum | acs.org, nih.gov |
Antiplasmodial Activities
This compound, isolated from the venom of the Rhinella marina toad, has been evaluated for its potential as an antimalarial agent. scielo.brnih.gov These investigations have focused on its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In vitro assays have demonstrated that this compound exhibits antiplasmodial activity against chloroquine-resistant strains of P. falciparum. scielo.brnih.govresearchgate.net In these studies, this compound was one of four compounds from Rhinella marina venom tested, with all showing activity. scielo.br The half-maximal inhibitory concentration (IC₅₀) values for the group of compounds ranged from 3.44 μM to 19.11 μM. scielo.brnih.govresearchgate.net This demonstrates a direct inhibitory effect on the viability of the malaria parasite. scielo.br
A critical aspect of drug development is selective toxicity, meaning the compound should be more toxic to the pathogen than to host cells. This compound has shown a promising profile in this regard. scielo.br In cell viability assays using human pulmonary fibroblast cells, this compound displayed low cytotoxicity, with a lethal dose (LD₅₀) value of 235.76 μM. scielo.br
When comparing its toxicity to human cells with its activity against the parasite, this compound demonstrated a high degree of selectivity. scielo.br The selectivity index (SI), which is the ratio of the cytotoxic concentration to the antiplasmodial concentration (LD₅₀/IC₅₀), was found to be greater than 10, a threshold indicating high selectivity. scielo.br Specifically, the SI for this compound was reported as being greater than 200, highlighting its specific action against parasitic cells over human cells. scielo.br
Antiplasmodial and Cytotoxicity Profile of this compound
| Parameter | Value | Cell Line/Organism | Reference |
|---|---|---|---|
| IC₅₀ | 3.44 μM - 19.11 μM (range for venom compounds) | Plasmodium falciparum (W2 strain) | scielo.br, researchgate.net, nih.gov |
| LD₅₀ | 235.76 μM | Human Pulmonary Fibroblast Cells (WI-26VA4) | scielo.br |
| Selectivity Index (SI) | >200 | P. falciparum vs. Human Cells | scielo.br |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The exploration of this compound's therapeutic potential has led to comprehensive structure-activity relationship (SAR) studies. These investigations are crucial for understanding how the chemical structure of this compound and its synthetic analogs correlates with their biological effects. By systematically modifying the this compound scaffold, researchers have been able to identify key structural features that govern its activity, paving the way for the rational design of more potent and selective derivatives.
Correlation of Structural Features with Biological Reactivity
SAR studies have revealed that specific modifications to the this compound molecule can significantly impact its biological activity, particularly its antiviral and antifungal properties. A series of derivatives were synthesized to probe the importance of different parts of the molecule.
Key findings from these studies indicate that the introduction of various substituents on the indole (B1671886) nitrogen and the modification of the side chain play a pivotal role in modulating biological efficacy. For instance, the nature of the substituent at the N-1 position of the indole ring was found to be a critical determinant of activity.
Furthermore, the length and composition of the side chain attached to the indole ring have been shown to influence the compound's interaction with biological targets. Molecular docking studies have suggested that specific derivatives can form hydrogen bonds with the coat protein of viruses like the tobacco mosaic virus, which is consistent with their observed antiviral activities. acs.orgnih.gov
The fungicidal activity of this compound derivatives has also been shown to be structure-dependent. Studies against a panel of 14 different fungi demonstrated that certain derivatives exhibit broad-spectrum fungicidal activities, with particularly strong effects against Sclerotinia sclerotiorum. nih.gov
Rational Design for Enhanced Efficacy
The insights gained from SAR studies have enabled the rational design of this compound derivatives with improved biological profiles. The primary goal of this approach is to synthesize new compounds with enhanced potency and selectivity while maintaining favorable physicochemical properties for potential development.
One successful strategy has been the synthesis of a series of this compound derivatives that were systematically evaluated for their antiviral and fungicidal activities. acs.orgnih.gov This led to the discovery of compounds with significantly greater potency than the parent molecule. For example, compounds designated as 12 and 17 in one study demonstrated antiviral activity against the tobacco mosaic virus that was approximately 50% higher than that of this compound itself. mdpi.com Notably, the potency of these compounds was also superior to that of ningnanmycin, a commercially available anti-plant virus agent. mdpi.com
Computational tools, such as molecular docking, have been instrumental in the rational design process. nih.gov By modeling the interaction of this compound derivatives with their putative biological targets, researchers can predict which structural modifications are likely to enhance binding affinity and, consequently, biological activity. This in silico approach helps to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.
Identification of Key Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Through SAR and computational studies, key pharmacophoric features of this compound have been identified.
The indole ring system is a fundamental component of the this compound pharmacophore, serving as a scaffold for the presentation of other key functional groups. The hydroxyl group at the C-5 position and the quaternary ammonium (B1175870) side chain are also considered crucial for activity.
Molecular modeling studies have helped to elucidate the specific interactions that contribute to the biological effects of this compound and its derivatives. For instance, in the context of its antiplasmodial activity, the electrostatic bonds formed by derivatives with the target receptor demonstrate the importance of specific structural motifs. nih.gov The identification of these pharmacophoric groups allows for the design of new molecules that retain the essential features for biological activity while potentially having improved properties.
The following table summarizes the key pharmacophoric features of this compound that have been identified through various studies:
| Feature | Description | Importance |
| Indole Ring | The core bicyclic aromatic structure. | Essential scaffold for activity. |
| 5-OH Group | A hydroxyl group at the 5th position of the indole ring. | Contributes to binding with biological targets. |
| Quaternary Ammonium Side Chain | A positively charged side chain. | Crucial for interaction with biological receptors. |
Metabolism and Pharmacokinetics of Dehydrobufotenine
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The study of how a chemical compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to pharmacology. omicsonline.org For Dehydrobufotenine, much of the available ADME data comes from in silico computational predictions, which suggest it has favorable characteristics for development as an oral drug. nih.gov
In silico analyses using tools such as SwissADME predict that this compound has high gastrointestinal absorption. mdpi.com These predictions are based on key physicochemical properties that influence a compound's pharmacokinetic behavior. For instance, compounds with a molecular weight under 400 g/mol and a partition coefficient (CLogP) less than 4 are considered to have a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. This compound meets these criteria, suggesting good potential for absorption and permeability. nih.gov
| Physicochemical Property | Predicted Value for this compound | Reference |
|---|---|---|
| Molecular Formula | C12H15N2O | nih.gov |
| Molecular Weight | 203.26 g/mol | nih.gov |
| Partition Coefficient (CLogP) | 0.51 | nih.gov |
| Hydrogen Bond Acceptors | 3 | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
This table summarizes the predicted physicochemical properties of this compound.
Further computational screening has identified this compound as having satisfactory predictions for absorption and permeability, reinforcing its potential as an oral drug prototype. nih.gov
| Predicted ADME Property | Prediction for this compound | Reference |
|---|---|---|
| Gastrointestinal (GI) absorption | High | mdpi.com |
| Blood-Brain Barrier (BBB) Permeant | No | nih.gov |
| P-glycoprotein (P-gp) Substrate | No | nih.gov |
| CYP1A2 inhibitor | Yes | nih.gov |
| CYP2C19 inhibitor | Yes | nih.gov |
| CYP2C9 inhibitor | Yes | nih.gov |
| CYP2D6 inhibitor | Yes | nih.gov |
| CYP3A4 inhibitor | Yes | nih.gov |
| Lipinski's Rule of Five Violations | 0 | nih.gov |
This table outlines the in silico ADME predictions for this compound.
The specific metabolic pathways of this compound in mammals have not been extensively detailed in the available scientific literature. Drug metabolism, also known as xenobiotic metabolism, generally proceeds in phases to convert less polar compounds into more polar, water-soluble molecules that are easier to excrete. sigmaaldrich.com Phase I reactions typically introduce or unmask functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules. sigmaaldrich.com
For indolealkylamines like this compound, several metabolic transformations are plausible. Studies on the composition of toad skin have revealed the presence of enzymes capable of catalyzing reactions such as hydroxylation and methylation, which are common Phase I metabolic pathways. mdpi.com The presence of bufoviridine (the O-sulphate of the related compound bufotenine) and other sulfur-containing indolealkylamines in toads suggests that sulfoconjugation (a Phase II pathway) is also a relevant transformation for this class of compounds. Furthermore, this compound shares a similar mass spectrometry fragmentation pattern with bufothionine (B1231019), another sulfur-conjugated indolealkylamine, which may suggest a potential metabolic relationship between them. mdpi.com
In mammals, the metabolism of tryptophan, a precursor to indole (B1671886) compounds, can proceed via the kynurenine (B1673888) pathway. nih.gov While direct evidence is lacking for this compound, it is conceivable that its indole structure could be targeted by similar enzymatic pathways that metabolize other endogenous and exogenous indole compounds.
The biotransformation of drugs is primarily carried out by drug-metabolizing enzymes (DMEs), with the Cytochrome P450 (CYP) superfamily being a major contributor to Phase I oxidative metabolism. mdpi.comdynamed.com These enzymes, located mainly in the liver, are responsible for metabolizing a vast number of xenobiotics. sigmaaldrich.comdynamed.com While specific human CYP enzymes responsible for this compound metabolism have not been definitively identified, in silico predictions suggest that this compound may act as an inhibitor for several key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers, playing a crucial role in drug absorption, distribution, and excretion. tno.nl The prediction that this compound has high gastrointestinal absorption suggests it may interact with various uptake and efflux transporters in the gut. mdpi.com However, the same in silico models predict it is not a substrate for P-glycoprotein (P-gp), a major efflux transporter that limits the absorption and tissue penetration of many drugs. nih.gov
Pharmacokinetic Modeling and Prediction
Pharmacokinetic modeling uses mathematical descriptions to predict the ADME processes of a compound within the body. omicsonline.org For this compound, pharmacokinetic predictions have so far been based on computational models that utilize its physicochemical properties. nih.gov These initial in silico screenings are valuable in the early stages of drug discovery to identify candidates with promising drug-like properties. The predictions of good oral absorption and permeability for this compound mark it as a compound of interest for further investigation. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) modeling is a sophisticated, mechanistic approach that simulates the ADME of a compound by integrating physiological, anatomical, and biochemical information into a multi-compartment model of the body. plos.orguri.edu These models are constructed using parameters for tissue volumes, blood flow rates, and chemical-specific data like tissue-plasma partition coefficients and metabolic rates. uri.eduthepsci.eu PBPK models are powerful tools used for predicting drug concentrations in various tissues and for extrapolating pharmacokinetic data across different species or populations, such as from adults to children. plos.orgfraunhofer.de
Currently, there are no published PBPK models specifically developed for this compound in the scientific literature. The existing pharmacokinetic predictions for this compound are derived from less complex, non-compartmental, or static in silico models that provide a general assessment of its drug-likeness rather than a detailed, time-based simulation of its disposition in the body. nih.gov The development of a PBPK model for this compound would require further in vitro and in vivo experimental data to accurately parameterize the model. thepsci.eu
Toxicological Assessments of Dehydrobufotenine
In vitro Toxicity Studies
In vitro studies are crucial for determining the direct cytotoxic effects of a compound on cells and for elucidating the underlying mechanisms of toxicity.
Cell Culture Models for Mechanistic Elucidation
Research has demonstrated that dehydrobufotenine exhibits potent cytotoxic activity against various human tumor cell lines. griffith.edu.aumdpi.comnih.gov The primary mechanism identified for this cytotoxicity is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological challenges in DNA during cellular processes like replication and transcription. griffith.edu.aumdpi.comnih.govwikipedia.orgnih.govca.gov By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death. wikipedia.orgnih.gov
One study specifically evaluated the cytotoxicity of this compound on a non-cancerous human cell line. The lethal dose 50 (LD50), which is the concentration of a substance that causes the death of 50% of the cells, was determined in a human pulmonary fibroblast cell line (WI-26VA4) using a [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) assay. scielo.brnih.gov This assay measures the metabolic activity of cells as an indicator of their viability. scielo.brbiorxiv.org
Table 1: In vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|
| Human tumor cell lines | Not specified | Cytotoxicity | Potent | griffith.edu.aumdpi.comnih.gov |
| Human pulmonary fibroblast (WI-26VA4) | MTT Assay | LD50 | 235.76 μM | scielo.br |
In vivo Toxicity Studies
In vivo studies involve the use of whole, living organisms, typically animal models, to understand the systemic effects of a compound. ikm.mk
Animal Models in Toxicological Research
The selection of animal models in toxicology is critical and is based on similarities in physiology and metabolism to humans. criver.commdpi.com Rodents, such as mice and rats, are commonly used for both acute and chronic toxicity studies. enamine.netoecd.org
In silico Toxicology and Predictive Modeling
In silico toxicology utilizes computational models to predict the potential toxicity of chemicals, offering a faster and more cost-effective alternative to traditional testing methods. mdpi.comnih.gov
Computational Approaches for Toxicity Prediction
A variety of computational methods are employed for toxicity prediction, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular docking. mdpi.comnih.govbiorxiv.orgfrontiersin.org QSAR models establish a relationship between the chemical structure of a compound and its biological activity or toxicity. nih.govmdpi.com
In the case of this compound, in silico assays have been performed to predict its toxic potential. One study utilized the OCTOPUS® software to screen this compound and predicted an absence of toxicity. scielo.brnih.gov This software likely evaluates the physicochemical properties of the molecule to make its prediction. scielo.br Furthermore, QSAR methodologies have been used more broadly to highlight the toxic features of bufadienolides, a class of compounds also found in toad venom. researchgate.net These computational approaches can help in the early identification of potential hazards and guide further experimental testing. nih.gov
Table 2: In silico Toxicity Prediction for this compound
| Method/Software | Finding | Reference |
|---|---|---|
| OCTOPUS® software | Predicted absence of toxicity | scielo.brnih.gov |
| QSAR | Used to highlight toxic features of related compounds (bufadienolides) | researchgate.net |
Analytical Methodologies for Dehydrobufotenine Research
Development and Validation of Quantitative and Qualitative Methods.intosaijournal.orgboardofinnovation.comtdx.cat
The development of analytical methods for Dehydrobufotenine involves establishing procedures for both its detection (qualitative analysis) and measurement (quantitative analysis). intosaijournal.orgadvancechemjournal.com Method validation is a critical process that ensures the chosen analytical procedure is fit for its intended purpose, providing reliable and reproducible data. boardofinnovation.comtdx.cat This involves assessing various parameters to confirm that the method is accurate, precise, and robust. boardofinnovation.comtdx.cat
High-Performance Liquid Chromatography (HPLC).advancechemjournal.comwikipedia.orgopenaccessjournals.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. wikipedia.orgopenaccessjournals.com This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. advancechemjournal.comwikipedia.org The differential interactions of this compound with the stationary phase allow for its separation from other components in a mixture. advancechemjournal.comwikipedia.org
Early studies employed techniques like circular chromatography to analyze toad venom, noting the presence of compounds like this compound. tandfonline.com More contemporary approaches have established HPLC as a primary tool for creating detailed chemical fingerprints of substances like toad venom, where this compound is a known constituent. mdpi.com The technique's high resolution and efficiency make it indispensable for analyzing complex biological and chemical mixtures. openaccessjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS).eag.comwikipedia.orgnebiolab.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering enhanced selectivity and sensitivity. eag.comwikipedia.org This is particularly valuable for analyzing complex biological matrices where trace amounts of this compound may be present. eag.comnih.gov The technique has been instrumental in the analysis of various components in toad venom and skin. nih.gov
In LC-MS/MS, after chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured. nebiolab.comnih.gov Tandem mass spectrometry (MS/MS) further fragments specific ions to produce a characteristic fragmentation pattern, which provides a high degree of structural confirmation. nih.gov This method allows for the accurate identification and quantification of this compound, even in the presence of interfering substances. nih.gov
Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).researchgate.netfrontiersin.orgdcb-group.com
Ultra-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) represents a significant advancement in analytical capability, offering higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netebsco.com This powerful technique has been successfully employed for the comprehensive chemical profiling of complex mixtures containing this compound. researchgate.netresearchgate.net
UPLC utilizes smaller particle sizes in the stationary phase, leading to more efficient separations. frontiersin.org The Q-TOF mass spectrometer provides highly accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. researchgate.netdcb-group.com This method has been used to identify a wide range of compounds, including this compound, in the secretions of various toad species. mdpi.comresearchgate.net The high sensitivity and mass accuracy of UPLC-Q-TOF/MS make it an essential tool for untargeted metabolomics studies and the discovery of novel compounds. frontiersin.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Excluding direct chemical shift data).mdpi.combyjus.commeasurlabs.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. byjus.commeasurlabs.com It provides detailed information about the chemical structure, connectivity of atoms, and the three-dimensional arrangement of the molecule in solution. byjus.comlibretexts.org While other techniques can suggest a structure, NMR is often used for unambiguous confirmation. mdpi.comresearchgate.net
NMR spectroscopy is based on the magnetic properties of atomic nuclei. libretexts.org By analyzing the interactions of these nuclei within a magnetic field, chemists can deduce the molecular structure. byjus.com Both one-dimensional and two-dimensional NMR experiments are employed to piece together the complete structural puzzle of a molecule. mdpi.com This technique is crucial for verifying the identity of this compound isolated from natural sources or synthesized in the laboratory.
Method Optimization for Sensitivity, Specificity, and Robustness.wikipedia.orgopenaccessjournals.com
Optimizing analytical methods is crucial for achieving the highest levels of sensitivity, specificity, and robustness. arxiv.org This involves systematically adjusting various experimental parameters to obtain the best possible analytical performance. For instance, in a study analyzing hydrophilic ingredients in toad skin and venom, researchers optimized the extraction solvent to enhance the response of target compounds like this compound and minimize interference. nih.gov They found that 50% methanol (B129727) was the optimal choice. nih.gov
The selection of the chromatographic column is another critical factor. wikipedia.org An ACQUITY UPLC® T3 column was chosen in one study for its ability to tolerate a 100% aqueous mobile phase and prevent peak tailing, which is essential for the satisfactory separation of hydrophilic compounds. nih.govresearchgate.net Further optimization may involve adjusting the mobile phase composition, flow rate, and the parameters of the mass spectrometer to ensure that this compound can be reliably detected and quantified at low concentrations without interference from other matrix components. researchgate.net
Application in Biological Sample Analysis.nih.govresearchgate.net
The validated analytical methods are frequently applied to the analysis of this compound in various biological samples, such as toad venom and skin secretions. nih.govresearchgate.net These methods have been used to compare the chemical profiles of different toad species and to understand the distribution of compounds like this compound. mdpi.comresearchgate.net
For example, a comparative analysis of hydrophilic ingredients in toad skin and venom from Bufo bufo gargarizans and Bufo melanostictus utilized UHPLC-HR-MS/MS and UPLC-QqQ-MS/MS to characterize and quantify numerous compounds, including this compound. nih.gov The study revealed significant differences in the content of these compounds between the skin and the venom. nih.gov Such analyses are vital for quality control of traditional medicines derived from toad secretions and for exploring the pharmacological potential of these natural products. mdpi.com The ability to accurately measure this compound in complex biological samples is also fundamental for pharmacokinetic and metabolic studies. nih.goviss.it
Ethnobotanical Context and Cultural Significance
Traditional Knowledge Systems and Plant-Human Interactions
Traditional knowledge systems, developed over generations, represent a deep understanding of the environment and the properties of its flora and fauna. ecologyandsociety.org These systems are often holistic, integrating the physical and spiritual realms, and guide the use of natural resources for healing, ceremony, and daily life. ecologyandsociety.org The use of plants and animals containing dehydrobufotenine is embedded within these complex cultural frameworks.
For instance, various indigenous groups in South America have long utilized plants from the Anadenanthera and Virola genera, which are known to contain a variety of tryptamines, including this compound. doctorlib.orgchemeurope.com The knowledge of how to prepare and use these plants is passed down through oral traditions, often held by shamans or spiritual leaders who are responsible for the well-being of their communities. ecologyandsociety.org These knowledge holders, referred to as Ñande Ru and Ñande Sy among the Guarani-Kaiowá, play a crucial role in safeguarding the territorial and spiritual integrity of their people. ecologyandsociety.org
The relationship between these communities and the plants is not merely utilitarian but is often based on a deep respect and understanding of the plant's role within the ecosystem and its spiritual significance. ecologyandsociety.orgtempleofhermes.org This holistic view contrasts with the Western scientific approach, which often isolates and studies chemical compounds outside of their cultural and ecological context. berkeley.edu
Similarly, traditional Chinese medicine has a long history of using toad secretions, known as Chan'su, which contain this compound and other bioactive compounds. frontiersin.orgmbimph.com This practice is part of a well-established medical system with its own diagnostic methods and therapeutic principles, demonstrating a different but equally sophisticated system of knowledge about the medicinal properties of this compound. mbimph.comresearchgate.net
Documentation of Traditional Uses and Medicinal Applications
The traditional uses of organisms containing this compound are diverse and reflect the specific cultural and environmental contexts in which they are found.
Plant-Based Applications:
Several species of the Virola genus, native to the tropical rainforests of the Americas, are used to create hallucinogenic snuff powders. doctorlib.orgwikipedia.org The resin or bark of species like Virola calophylla, Virola theiodora, and Virola elongata is processed, often in combination with other plants, for use in shamanic rituals to diagnose illnesses. doctorlib.org Beyond its psychoactive properties, the reddish exudate from various Virola species is also employed in traditional medicine to treat skin conditions, toothaches, and colic, and as a styptic to stop bleeding. nih.govnih.gov The seed oils of some species are used for a range of ailments including asthma, rheumatism, and intestinal worms. nih.govnih.gov
The seeds of Anadenanthera peregrina, commonly known as yopo, have been used for their psychoactive effects for thousands of years in the southern Andes and the Orinoco basin. chemeurope.comtempleofhermes.org The beans are prepared into a snuff that is used in healing ceremonies and for spiritual insight. chemeurope.com Archaeological evidence, such as pipes (B44673) containing DMT (a related compound), suggests the use of Anadenanthera as a hallucinogen dates back over 4,000 years. chemeurope.com
Animal-Based Applications:
In traditional Chinese medicine, the dried skin secretions of toads, known as Chan'su or Huachansu, have been used for centuries to treat a variety of ailments, including cancer and inflammation. frontiersin.orgmbimph.commdpi.com These secretions contain a complex mixture of compounds, including this compound. frontiersin.orgnih.gov Modern research has begun to investigate the pharmacological basis for these traditional uses, with studies exploring the anti-inflammatory and anticancer effects of components found in toad venom. frontiersin.orgnih.gov this compound itself has been shown to have in vitro cytotoxicity against human tumor cell lines. nih.gov
The table below summarizes some of the documented traditional uses of organisms known to contain this compound.
| Organism | Common Name(s) | Part(s) Used | Traditional Use(s) | Geographic Region |
| Virola calophylla | Epená, Paricá | Bark resin, cambium | Hallucinogenic snuff for diagnosing illness, treatment of mouth sores and thrush. doctorlib.orgtheferns.info | Orinoco region, South America |
| Virola theiodora | Epená | Bark | Hallucinogenic snuff. doctorlib.org | Colombian Vaupés |
| Virola elongata | Epená | Cambium | Hallucinogenic snuff. doctorlib.org | Amazon |
| Anadenanthera peregrina | Yopo, Cohoba | Seeds | Hallucinogenic snuff for spiritual healing and ceremonies. chemeurope.comtempleofhermes.org | Caribbean, South America |
| Bufo gargarizans / Bufo melanostictus | Toad | Skin secretions (Chan'su) | Treatment of cancer, inflammation, pain relief. mbimph.commdpi.com | China |
Ethical Considerations in Ethnobotanical Research
The study of traditional knowledge surrounding psychoactive compounds like this compound raises significant ethical issues. nih.gov Ethnobotanical research must be conducted with a deep respect for the cultural heritage and intellectual property rights of the indigenous communities who are the custodians of this knowledge. researchgate.net
A key principle is the need for prior informed consent and the equitable sharing of any benefits that may arise from the research. researchgate.net This includes acknowledging the potential for the commercialization of traditional knowledge and ensuring that the communities involved receive fair compensation and recognition. nih.gov The history of ethnobotany is not without its colonial legacy, where plant knowledge and resources were often extracted without regard for the rights and well-being of local populations. wikipedia.orgreddit.com
Furthermore, researchers have a responsibility to avoid the misinterpretation or sensationalizing of traditional practices. berkeley.edu The use of psychoactive plants within a cultural context is often deeply spiritual and should not be equated with recreational drug use. doctorlib.org There is a risk that increased attention on these plants could lead to their over-exploitation and the erosion of traditional practices. nih.govfrontiersin.org
Ethical guidelines for ethnobotanical research emphasize the importance of:
Community Participation: Involving local communities in all stages of the research process. researchgate.net
Cultural Sensitivity: Conducting research in a culturally appropriate manner, which may include learning the local language. researchgate.net
Reciprocity: Ensuring that the research provides tangible benefits to the community. researchgate.net
Transparency: Clearly communicating the goals and potential outcomes of the research. researchgate.net
The documentation of traditional knowledge also carries the responsibility of ensuring its accurate preservation and, where appropriate, its protection from misuse. researchgate.net This includes the proper collection and identification of voucher specimens to ensure the scientific validity of the research. researchgate.net
Translational Research and Future Directions
Dehydrobufotenine as a Prototype for Drug Development
Development of Advanced Delivery Systems for Therapeutic Applications
To maximize the therapeutic potential of this compound and its future derivatives, researchers are exploring advanced drug delivery systems. openaccessjournals.comnih.gov These systems aim to improve the compound's stability, and target its delivery to specific sites within the body, thereby increasing efficacy and minimizing potential side effects. openaccessjournals.comresearchgate.net
Nano-based delivery systems, such as liposomes and polymeric nanoparticles, are being investigated for their ability to encapsulate therapeutic agents. openaccessjournals.comresearchgate.netjdermis.com These technologies can be engineered to control the release of the drug and enhance its uptake by target cells. openaccessjournals.comnih.gov For instance, stimuli-responsive systems that release their payload in response to specific physiological triggers like pH or temperature changes are a promising avenue. openaccessjournals.com The development of such sophisticated delivery mechanisms is crucial for translating the in vitro potential of this compound into effective clinical applications. nih.govnih.gov
Addressing Gaps in Current Knowledge
Despite its promise, there are significant gaps in the current understanding of this compound that must be addressed to advance its development as a therapeutic agent. scielo.br
Elucidation of Complete Molecular Mechanisms of Action
A critical area requiring further investigation is the complete elucidation of this compound's molecular mechanisms of action. scielo.brfrontiersin.org While initial studies have identified its interaction with certain biological targets, a comprehensive understanding of all the pathways it modulates is still lacking. scielo.br For example, in the context of its antiplasmodial activity, while it is known to interact with Plasmodium falciparum proteins, the precise nature of these interactions and their downstream effects are not fully understood. scielo.brresearchgate.net Detailed structural and biochemical studies are needed to map out its complete mechanism of action, which would be invaluable for designing more potent and specific drug candidates. scielo.br
Comprehensive Drug Safety Assessments
A thorough and comprehensive assessment of the safety profile of this compound is paramount before it can be considered for further development. scielo.brnih.gov Early in vitro studies have suggested some level of selectivity for parasite cells over human cells. scielo.brresearchgate.netnih.gov However, a complete safety evaluation requires a multi-faceted approach. nih.gov This includes in-depth in vitro and in vivo toxicology studies to identify any potential off-target effects and to establish a therapeutic window. reactionbiology.comacphs.edu Understanding its metabolic fate and potential for drug-drug interactions are also crucial components of a comprehensive safety assessment. nih.gov
Standardization of Quality Control for Natural Sources
This compound is often sourced from natural origins, such as the venom of toads, which presents challenges for standardization and quality control. frontiersin.orgnih.govnih.gov The chemical composition of toad venom can vary significantly based on the species, geographical location, and even the individual animal. nih.govresearchgate.net To ensure the consistency and reliability of research findings and any potential future therapeutic products, robust quality control methods are essential. iipseries.orgfrontiersin.orgsciensage.info This involves developing and implementing standardized procedures for the extraction, purification, and quantification of this compound from its natural sources. frontiersin.orgbenthamopen.com The use of analytical techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry is crucial for establishing consistent quality from batch to batch. nih.govresearchgate.netbenthamopen.com
Innovations in Synthetic Approaches for Scalability and Diversity
To overcome the limitations of relying on natural sources and to enable the creation of a diverse range of analogs for structure-activity relationship studies, innovative and scalable synthetic approaches are crucial. mdpi.com
Exploration of Novel Biological Activities
This compound, an indolealkylamine alkaloid primarily isolated from the venom of various toad species, is the subject of expanding research focused on uncovering its therapeutic potential. mdpi.comnih.gov Initially identified for its cytotoxic properties, recent investigations have broadened the scope of its known biological activities, revealing a molecule with multifaceted pharmacological effects. mdpi.comnih.gov
Anticancer and Cytotoxic Effects: this compound has demonstrated significant in vitro cytotoxicity against a range of human tumor cell lines. mdpi.comnih.gov Mechanistic studies suggest that its anticancer activity may stem from its ability to act as a DNA topoisomerase II inhibitor. mdpi.comnih.gov This activity has led to its consideration in the development of antitumor drugs, including a formulation for a dry powder inhaler intended for treating lung tumors. mdpi.comnih.gov The compound is a component of toad venom, which has a long history in traditional Chinese medicine for cancer treatment. nih.govnih.gov Research has identified this compound as one of the key indole (B1671886) alkaloids in these preparations. nih.govsci-hub.se
Antiparasitic Activity: A notable area of exploration is this compound's potential as an antiparasitic agent, particularly against malaria. A 2021 study highlighted its promise as a prototype molecule for developing antiplasmodial drugs. nih.gov The research evaluated compounds from Rhinella marina venom and found that this compound exhibited significant antimalarial activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov Importantly, in cell viability assays, this compound was shown to be selective for the parasite with an absence of cytotoxicity towards human pulmonary fibroblast cells, marking it as a promising candidate for further development as an oral antimalarial drug. nih.gov
Antiviral and Fungicidal Properties: Beyond human diseases, this compound and its synthetic derivatives have shown remarkable efficacy in agricultural applications. Research has revealed for the first time that these compounds possess potent activity against plant viruses and pathogenic fungi. acs.orgnih.gov A series of synthesized this compound derivatives displayed broad-spectrum fungicidal activity against 14 different fungi, with particularly high activity against Sclerotinia sclerotiorum. nih.gov Several derivatives showed fungicidal activity against Alternaria solani that was superior to commercial fungicides like chlorothalonil (B1668833) and carbendazim. mdpi.com
In terms of antiviral applications, certain derivatives demonstrated better activity against the tobacco mosaic virus than the commercial agent ningnanmycin. acs.orgnih.gov Molecular docking studies suggest that the antiviral mechanism involves interaction with the virus's coat protein (CP), causing aggregation and fusion of the 20S CP disk. acs.orgnih.gov This provides a basis for developing novel, environmentally friendly anti-plant virus agents derived from this toad alkaloid. acs.orgnih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of this compound have also been investigated. In a study using a lipopolysaccharide (LPS)-induced inflammation model in zebrafish, this compound demonstrated potent anti-inflammatory effects. nih.gov The mechanism underlying this activity was found to involve the suppression of the TLR4/MyD88/NF-κB and TLR4/MyD88/MAPKs signaling pathways. nih.gov The study also noted that this compound could regulate the levels of inflammatory biomarkers, suggesting its potential to interfere with the metabolic pathways associated with inflammation. nih.gov
Table 1: Summary of Investigated Biological Activities of this compound
| Activity | Target/Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Anticancer | Human tumor cell lines | Potent in vitro cytotoxicity; acts as a DNA topoisomerase II inhibitor. | mdpi.com, nih.gov |
| Antiparasitic | Plasmodium falciparum (chloroquine-resistant strain) | Selective activity against the parasite with no cytotoxicity to human cells; identified as a potential oral drug prototype. | nih.gov |
| Antiviral | Tobacco Mosaic Virus (TMV) | Derivatives showed higher activity than commercial agent ningnanmycin; mechanism involves viral coat protein aggregation. | acs.org, nih.gov |
| Fungicidal | Plant pathogenic fungi (e.g., Sclerotinia sclerotiorum, Alternaria solani) | Broad-spectrum activity; some derivatives more potent than commercial fungicides. | nih.gov, mdpi.com |
| Anti-inflammatory | LPS-induced zebrafish model | Suppresses TLR4/MyD88/NF-κB and MAPKs signaling pathways. | nih.gov |
Integration of Omics Technologies in this compound Research
To fully understand the complex biological effects of this compound, modern research is moving towards the integration of "omics" technologies. azolifesciences.com These high-throughput approaches—including transcriptomics, proteomics, and metabolomics—provide a holistic view of molecular processes, from gene expression to protein function and metabolic changes, enabling a deeper understanding of a compound's mechanism of action. azolifesciences.comnih.gov
While dedicated multi-omics studies focused exclusively on this compound are still emerging, existing and related research demonstrates the power of this approach. For instance, a targeted lipidomics study has already been employed to identify potential inflammatory biomarkers that are regulated by this compound in an in vivo model. nih.gov This represents an initial step in using omics to unravel the compound's effects on specific molecular pathways.
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism, revealing how this compound may alter gene expression. nih.govfrontiersin.org By performing comparative transcriptomic analysis on cells or tissues treated with this compound, researchers could identify which genes and signaling pathways are upregulated or downregulated. frontiersin.orgfrontiersin.org This could confirm, for example, the downregulation of genes involved in inflammation or cell proliferation, providing a genetic basis for its observed anti-inflammatory and anticancer activities. nih.gov
Proteomics and Metabolomics: Proteomics studies the entire set of proteins, while metabolomics focuses on small molecules or metabolites. frontiersin.orgrevespcardiol.org These fields are crucial for connecting genetic changes to functional outcomes. frontiersin.org Applying proteomics could identify the specific protein targets of this compound, such as confirming its interaction with DNA topoisomerase II and uncovering other potential protein interactions. mdpi.comnih.gov Metabolomic analysis, on the other hand, can create a detailed profile of the metabolic shifts that occur in response to the compound. frontiersin.orgnih.gov A combined transcriptomic and metabolomic analysis could reveal how changes in gene expression, induced by this compound, lead to alterations in metabolic pathways, such as those related to energy metabolism in cancer cells or lipid metabolism in inflammation. nih.govmdpi.com
The integration of these omics datasets offers a systems-biology perspective. azolifesciences.com By combining data from the genome, transcriptome, proteome, and metabolome, researchers can construct comprehensive models of this compound's biological impact, leading to more precise biomarker discovery and a more rational approach to drug development. researchgate.netfrontiersin.org
Interdisciplinary Research Collaborations
The journey of a natural compound like this compound from initial discovery to a potential therapeutic agent is inherently complex and requires a convergence of expertise from diverse scientific fields. nih.gov Interdisciplinary research collaborations are therefore not just beneficial but essential for navigating the multifaceted challenges of drug development. hokudai.ac.jp
The study of this compound necessitates a team-based approach involving:
Toxinology and Natural Product Chemistry: Experts in these fields are crucial for the initial isolation, purification, and structural elucidation of this compound from natural sources like toad venom. nih.govmbimph.com Their work provides the pure compound necessary for all subsequent biological testing.
Medicinal and Synthetic Chemistry: As research identifies the active pharmacophore of this compound, medicinal chemists can design and synthesize novel derivatives. acs.orgnih.gov This is exemplified by the creation of derivatives with enhanced antiviral and fungicidal properties. nih.gov This collaboration allows for structure-activity relationship (SAR) studies to optimize potency and other pharmacological properties.
Pharmacology and Molecular Biology: Pharmacologists are essential for designing and conducting in vitro and in vivo assays to determine the biological activities of this compound, such as its anticancer and anti-inflammatory effects. mdpi.comnih.gov Molecular biologists then delve deeper to uncover the underlying mechanisms, for instance, by studying its effects on signaling pathways and gene expression. nih.gov
Computational Biology and Bioinformatics: With the increasing use of omics technologies, the role of computational scientists is critical. azolifesciences.com They develop and apply algorithms to analyze large datasets generated from transcriptomic and proteomic studies, perform molecular docking simulations to predict interactions with protein targets, and help build systems-level models of the drug's effects. acs.orgnih.gov
Agricultural and Environmental Science: The discovery of this compound's potent effects against plant pathogens opens up avenues for collaboration with agricultural scientists to develop new, sustainable pesticides. acs.orgmdpi.com
Conclusion
Summary of Key Research Findings and Advances
Dehydrobufotenine, an alkaloid naturally found in the venom of various toad species such as Rhinella marina (formerly Bufo marinus), has been the subject of significant scientific investigation, leading to a number of key findings. mdpi.comnih.gov Initially identified as a tricyclic serotonin (B10506) metabolite, research has since unveiled its diverse biological activities and potential as a scaffold for new therapeutic agents. mdpi.comacs.org
A primary area of advancement is in the exploration of its antimicrobial properties. Studies have demonstrated that this compound and its synthetic derivatives possess potent antiviral and antifungal activities. researchgate.netmdpi.com Notably, research has highlighted its efficacy against plant pathogens; derivatives of this compound have shown significant activity against the Tobacco Mosaic Virus (TMV), with some compounds exhibiting greater potency than the commercial antiviral agent ningnanmycin. acs.orgnih.gov The mechanism of this antiviral action is thought to involve the disruption of viral assembly. acs.org Furthermore, these compounds have displayed broad-spectrum fungicidal effects against various fungi, in some cases surpassing the activity of commercial fungicides like chlorothalonil (B1668833) and carbendazim. mdpi.comacs.org
In the realm of human health, this compound has emerged as a promising candidate for antimalarial drug development. nih.govscielo.br It has shown strong inhibitory activity against the trophozoites of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net In comparative studies evaluating compounds from Rhinella marina venom for antiplasmodial activity, this compound was identified as a particularly promising prototype for an oral drug, demonstrating selectivity for the parasite with an absence of cytotoxicity in human cell lines. nih.govscielo.brresearchgate.net
Research has also touched upon its potential in oncology. Early in vitro studies reported that this compound exhibits cytotoxicity against human tumor cell lines, with a proposed mechanism of action as a DNA topoisomerase II inhibitor. mdpi.com Advances have also been made in the chemical synthesis of this complex molecule. An efficient, eight-step total synthesis from 5-methoxyindole (B15748) has been developed, which facilitates the creation of various derivatives for further study. researchgate.netacs.orgnih.gov This synthetic capability is crucial for conducting detailed structure-activity relationship (SAR) studies and optimizing the molecule's therapeutic properties. acs.orgnih.gov
Table 1: Summary of Key Research Findings on this compound
| Research Area | Key Finding | Reported Mechanism of Action | Source Citation |
| Antiviral Activity | Effective against plant viruses, such as Tobacco Mosaic Virus (TMV). Some derivatives are more potent than ningnanmycin. | May interfere with the elongation phase of the TMV assembly process. | researchgate.netacs.orgnih.gov |
| Antifungal Activity | Broad-spectrum activity against various plant pathogenic fungi. Some derivatives show higher activity than chlorothalonil. | Not fully elucidated, but demonstrates significant growth inhibition. | mdpi.comacs.org |
| Antimalarial Activity | Strong inhibitory activity against Plasmodium falciparum trophozoites. Identified as a potential oral drug prototype. | Interacts with P. falciparum protein targets; selective for the parasite. | nih.govscielo.brresearchgate.netresearchgate.net |
| Anticancer Potential | Potent in vitro cytotoxicity against human tumor cell lines. | Thought to act as a DNA topoisomerase II inhibitor. | mdpi.com |
| Chemical Synthesis | An efficient eight-step total synthesis from 5-methoxyindole has been established. | Enables the production of this compound and its derivatives for research. | researchgate.netacs.orgnih.gov |
Outlook and Prospects for this compound in Academic Research and Beyond
The future of this compound research is promising, with clear trajectories in both academic and applied sciences. Its established biological activities position it as a valuable lead compound for the development of novel pharmaceuticals and agrochemicals. acs.orgnih.gov The primary prospect lies in its potential as a prototype molecule, particularly for antimalarial drugs and antiviral agents for agriculture. nih.govacs.org
Future academic research will likely focus on several key areas. Firstly, there is a need for more in-depth mechanistic studies to fully elucidate how this compound and its analogs exert their biological effects. mdpi.comacs.org Understanding the precise interactions with molecular targets, such as the P. falciparum hexose (B10828440) transporter (PfHT) or viral coat proteins, is crucial for rational drug design. acs.orgresearchgate.net
Secondly, the synthesis and evaluation of new derivatives will continue to be a major focus. mdpi.com Structure-activity relationship (SAR) studies are essential to optimize potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. acs.orgnih.gov The development of this compound analogs has already proven successful in enhancing antifungal and antiviral activity, indicating a high potential for further improvement. mdpi.com This provides a clear path for developing new, more effective anti-plant virus and anti-pathogen agents derived from toad alkaloids. acs.orgnih.gov
Beyond academia, this compound has tangible prospects in the pharmaceutical and agricultural industries. In agriculture, its derivatives could be developed into new, environmentally friendly pesticides to protect crops from viral and fungal diseases, addressing the urgent need for such control methods. acs.orgnih.gov In medicine, its unique tricyclic structure and demonstrated antiplasmodial activity make it an attractive scaffold for developing new classes of antimalarial drugs, which is critical in the face of growing resistance to existing therapies. nih.govscielo.brresearchgate.net The successful synthesis of the molecule opens the door to its production on a larger scale, which is a necessary step for any potential commercial application. researchgate.netacs.org
Table 2: Future Outlook and Research Prospects for this compound
| Area of Prospect | Objective | Potential Application | Source Citation |
| Pharmaceutical Development | Develop as a prototype for new antimalarial drugs. | New treatments for malaria, potentially overcoming existing drug resistance. | nih.govscielo.brresearchgate.net |
| Agrochemical Development | Create novel antiviral and antifungal agents for crop protection. | Environmentally friendly pesticides to safeguard food security. | mdpi.comacs.orgnih.gov |
| Medicinal Chemistry | Conduct extensive structure-activity relationship (SAR) studies. | Design of synthetic derivatives with enhanced efficacy and better safety profiles. | acs.orgnih.gov |
| Mechanistic Studies | Elucidate the precise molecular mechanisms of its bioactivity. | Rational design of next-generation drugs and agrochemicals. | mdpi.comacs.org |
| Synthetic Chemistry | Optimize existing synthetic routes and explore new ones (e.g., chemoenzymatic). | Enable scalable production for clinical and commercial development. | researchgate.networdpress.com |
Mentioned Compounds
Q & A
Q. What are the validated methods for extracting and identifying dehydrobufotenine from biological samples, and how can variability in reported concentrations be addressed?
this compound extraction typically involves organic solvent partitioning (e.g., methanol or dichloromethane) followed by chromatographic purification. However, species-specific variability in toxin profiles (e.g., Bufo granulosus goeldi vs. B. typhonius) complicates quantification . To address this:
- Use HPLC coupled with mass spectrometry (LC-MS) for precise identification, referencing diagnostic ions (e.g., m/z 203.1179 for this compound) .
- Normalize data against tissue mass and account for intraspecies differences by analyzing ≥10 specimens per group .
- Include internal standards (e.g., deuterated analogs) to control for matrix effects .
Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing cytotoxicity concerns?
- Cell viability assays : Prioritize human pulmonary fibroblast cells (LD50 = 235.76 µM) as a non-cancerous model to assess baseline cytotoxicity .
- Selectivity testing : Compare activity against parasite targets (e.g., Plasmodium falciparum IC50 = 3.44–19.11 µM) with mammalian cell lines to confirm therapeutic windows .
- Dose-response curves : Use 8–10 concentrations spanning 0.1–100 µM to capture nonlinear effects .
Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?
- Stability studies : Monitor degradation via NMR or LC-MS under temperatures (−20°C to 25°C) and solvents (DMSO, ethanol) relevant to experimental workflows .
- Purity validation : Report UV/Vis spectra (200–400 nm) and melting points to confirm batch consistency .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacological mechanisms be resolved?
Contradictions arise from differing target affinities (e.g., PfHT vs. mammalian receptors) . Methodological solutions:
- Molecular docking simulations : Compare binding energies with Plasmodium falciparum proteins (e.g., PfATP4) and human homologs using software like AutoDock Vina .
- Functional assays : Measure ion flux (e.g., Ca²⁺ imaging) in parasite vs. mammalian cells to clarify target specificity .
- Replicate studies : Cross-validate findings using independent labs and standardized protocols (e.g., OECD guidelines) .
Q. What strategies are effective for reconciling discrepancies in cytotoxicity reports across studies?
- Control for matrix effects : Test isolated this compound alongside crude toad extracts to isolate compound-specific toxicity .
- Standardize cell lines : Use ATCC-validated lines (e.g., MDA-MB-435) with matched passage numbers .
- Meta-analysis : Apply Cochrane systematic review principles to aggregate data from heterogeneous studies, weighting results by sample size and methodology rigor .
Q. How can researchers investigate the evolutionary drivers of this compound’s species-specific biosynthesis in amphibians?
- Comparative metabolomics : Profile toxin ratios across Bufo lineages (e.g., valliceps vs. speciosus groups) to link biosynthetic pathways to ecological niches .
- Gene expression analysis : Use RNA-seq to correlate toxin production with enzymes like 5-HT N-methyltransferase .
- Phylogenetic mapping : Overlay toxin concentration data onto species trees to identify convergent evolution patterns .
Methodological Best Practices
- Data reporting : Follow Beilstein Journal guidelines: Include experimental details in supplements (e.g., LC-MS parameters) and limit main text to critical findings .
- Ethical compliance : Obtain permits for amphibian sampling under CITES regulations and disclose funding sources in acknowledgments .
- Literature review : Use databases like PubMed and SciFinder with search terms “this compound” + “biosynthesis”/“pharmacology” to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
